molecular formula C13H8Cl2N6 B12203490 3-(3,4-dichlorophenyl)-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine

3-(3,4-dichlorophenyl)-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine

Cat. No.: B12203490
M. Wt: 319.15 g/mol
InChI Key: OUOSZRIHYIXRDE-UHFFFAOYSA-N
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Description

3-(3,4-dichlorophenyl)-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine is a heterocyclic compound that belongs to the class of pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dichlorophenyl)-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine typically involves the reaction of hydrazonyl bromides with active methylene compounds such as dibenzoylmethane, acetylacetone, ethyl acetoacetate, phenacyl cyanide, acetoacetanilide, ethyl cyanoacetate, cyanoacetamide, and malononitrile. These reactions yield 1,3,4,5-tetrasubstituted pyrazole derivatives . Further reactions with formamide, formic acid, and triethyl orthoformate produce pyrazolo[3,4-d]pyrimidine derivatives, which can then be converted into pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives through reactions with benzhydrazide and hydrazine hydrate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and using industrial-grade reagents and solvents to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-dichlorophenyl)-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include formamide, formic acid, triethyl orthoformate, benzhydrazide, and hydrazine hydrate. Reaction conditions typically involve heating and the use of solvents such as ethanol and dichloromethane .

Major Products

The major products formed from these reactions include various substituted pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3,4-dichlorophenyl)-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine is unique due to its dual activity as an antimicrobial and anticancer agent. Its ability to inhibit CDK2 makes it a promising candidate for cancer therapy .

Properties

Molecular Formula

C13H8Cl2N6

Molecular Weight

319.15 g/mol

IUPAC Name

5-(3,4-dichlorophenyl)-10-methyl-3,4,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C13H8Cl2N6/c1-20-12-8(5-17-20)13-19-18-11(21(13)6-16-12)7-2-3-9(14)10(15)4-7/h2-6H,1H3

InChI Key

OUOSZRIHYIXRDE-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=N1)C3=NN=C(N3C=N2)C4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

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